

# 4-Nonyne: A Versatile Precursor for the Synthesis of Heterocyclic Scaffolds

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## Compound of Interest

Compound Name: 4-Nonyne

Cat. No.: B3188236

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Nonyne**, a symmetrical internal alkyne, serves as a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its reactivity, stemming from the carbon-carbon triple bond, allows for the construction of diverse five-membered heterocyclic rings, which are prevalent structural motifs in pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles and isoxazoles using **4-nonyne** as a key starting material. The methodologies described herein are primarily based on [3+2] cycloaddition reactions, a powerful and atom-economical approach to heterocycle synthesis.

## Synthesis of Pyrazoles from 4-Nonyne

The reaction of alkynes with diazo compounds is a well-established method for the synthesis of pyrazoles.<sup>[1]</sup> In the case of unsymmetrical internal alkynes, this reaction can lead to a mixture of regioisomers. However, with a symmetrical alkyne like **4-nonyne**, a single pyrazole product is expected, simplifying purification and characterization.

## Reaction Principle: [3+2] Cycloaddition with Diazo Compounds

The core of this transformation is the 1,3-dipolar cycloaddition of a diazo compound, acting as a 1,3-dipole, across the triple bond of **4-nonyne**.<sup>[2]</sup> The reaction proceeds through a concerted mechanism to form a pyrazoline intermediate, which then aromatizes to the stable pyrazole ring. The use of substituted diazo compounds, such as ethyl diazoacetate or trimethylsilyldiazomethane, allows for the introduction of various functionalities onto the resulting pyrazole ring.

Table 1: Synthesis of Substituted Pyrazoles from **4-Nonyne**

Entry	Diazo Compound	Product	Catalyst/Conditions	Yield (%)
1	Ethyl Diazoacetate	Ethyl 3,4-dipropyl-1H-pyrazole-5-carboxylate	Heat	Moderate
2	Trimethylsilyldiazomethane	3,4-dipropyl-1-(trimethylsilyl)-1H-pyrazole	Heat	Good

Note: Yields are generalized based on similar reactions with internal alkynes and may vary depending on specific reaction conditions.

## Experimental Protocols

### Protocol 1: Synthesis of Ethyl 3,4-dipropyl-1H-pyrazole-5-carboxylate

This protocol describes the synthesis of a functionalized pyrazole via the thermal cycloaddition of ethyl diazoacetate to **4-nonyne**.

#### Materials:

- **4-Nonyne** (C<sub>9</sub>H<sub>10</sub>,  $\Delta, \ddagger$ )
- Ethyl diazoacetate (C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>)<sup>[3]</sup>
- Anhydrous toluene

- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

**Procedure:**

- To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-nonyne** (1.0 eq).
- Dissolve the **4-nonyne** in anhydrous toluene (20 mL).
- Add ethyl diazoacetate (1.2 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3,4-dipropyl-1H-pyrazole-5-carboxylate.

**Expected Outcome:**

The reaction is expected to yield the target pyrazole as a viscous oil or low-melting solid. Characterization can be performed using  $^1\text{H}$  NMR,  $^1\text{H}^3\text{C}$  NMR, and mass spectrometry.

**Protocol 2: Synthesis of 3,4-dipropyl-1-(trimethylsilyl)-1H-pyrazole**

This protocol outlines the synthesis of a silyl-protected pyrazole using trimethylsilyldiazomethane. This protecting group can be easily removed or used for further functionalization.<sup>[4]</sup>

#### Materials:

- **4-Nonyne** (C<sub>9</sub>H<sub>18</sub>,  $\text{a},\dagger$ )
- Trimethylsilyldiazomethane (2.0 M solution in hexanes)
- Anhydrous diethyl ether or THF
- Schlenk flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **4-nonyne** (1.0 eq).
- Dissolve the alkyne in anhydrous diethyl ether (15 mL).
- Slowly add trimethylsilyldiazomethane (1.5 eq, 2.0 M solution in hexanes) to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, carefully quench any unreacted trimethylsilyldiazomethane by the slow addition of a few drops of acetic acid until the yellow color disappears.
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3,4-dipropyl-1-(trimethylsilyl)-1H-pyrazole.

## Synthesis of Isoxazoles from 4-Nonyne

The [3+2] cycloaddition of nitrile oxides with alkynes is a fundamental and widely used method for the synthesis of isoxazoles.<sup>[5]</sup> The reaction of **4-nonyne** with a nitrile oxide, generated in situ, provides a direct route to 3,4,5-trisubstituted isoxazoles.

## Reaction Principle: [3+2] Cycloaddition with Nitrile Oxides

Nitrile oxides are reactive 1,3-dipoles that can be generated in situ from various precursors, most commonly from the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.<sup>[6]</sup> These intermediates readily react with the triple bond of **4-nonyne** to form the isoxazole ring. The regioselectivity of the cycloaddition with unsymmetrical internal alkynes can be an issue, but the symmetry of **4-nonyne** ensures the formation of a single regioisomer.<sup>[7]</sup>

Table 2: Synthesis of Substituted Isoxazoles from **4-Nonyne**

Entry	Nitrile Oxide Precursor	Product	Base/Oxidant	Yield (%)
1	Benzonitrile oxide	3-Phenyl-4,5-dipropylisoxazole	Triethylamine	Good
2	4-Chlorobenzaldoxime	3-(4-Chlorophenyl)-4,5-dipropylisoxazole	N-Chlorosuccinimid e (NCS)	Good

Note: Yields are generalized based on similar reactions with internal alkynes and may vary depending on specific reaction conditions.

## Experimental Protocols

### Protocol 3: Synthesis of 3-Phenyl-4,5-dipropylisoxazole

This protocol describes the in situ generation of benzonitrile oxide from benzohydroximoyl chloride and its subsequent cycloaddition to **4-nonyne**.

## Materials:

- **4-Nonyne** (C<sub>9</sub>H<sub>18</sub>,  $\delta$ , †)
- Benzohydroximoyl chloride (C<sub>7</sub>H<sub>5</sub>O<sub>2</sub>Cl)
- Triethylamine (Et<sub>3</sub>N)
- Anhydrous dichloromethane (DCM) or chloroform
- Round-bottom flask
- Magnetic stirrer
- Ice bath

## Procedure:

- In a 50 mL round-bottom flask, dissolve **4-nonyne** (1.0 eq) and benzohydroximoyl chloride (1.1 eq) in anhydrous DCM (20 mL).
- Cool the mixture in an ice bath.
- Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain 3-phenyl-4,5-dipropylisoxazole.

#### Protocol 4: Synthesis of 3-(4-Chlorophenyl)-4,5-dipropylisoxazole

This protocol utilizes the oxidation of an aldoxime to generate the nitrile oxide in situ.

##### Materials:

- **4-Nonyne** (C<sub>9</sub>H<sub>18</sub>,  $\alpha, \beta$ )
- 4-Chlorobenzaldoxime (C<sub>7</sub>H<sub>7</sub>O, ClNO)
- N-Chlorosuccinimide (NCS)
- Pyridine
- Anhydrous chloroform (CHCl<sub>3</sub>)
- Round-bottom flask
- Magnetic stirrer

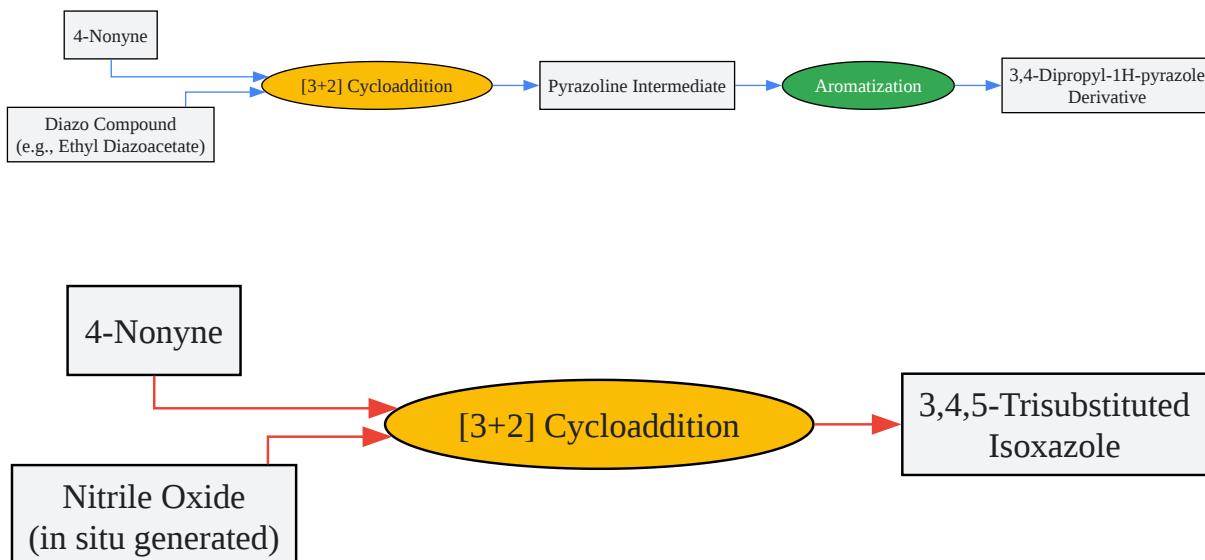
##### Procedure:

- To a solution of 4-chlorobenzaldoxime (1.1 eq) in anhydrous chloroform (20 mL) in a 50 mL round-bottom flask, add pyridine (1.2 eq).
- Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution. A color change is typically observed.
- After stirring for 15-30 minutes at room temperature, add **4-nonyne** (1.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with chloroform and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

- Purify the crude product by column chromatography on silica gel to afford 3-(4-chlorophenyl)-4,5-dipropylisoxazole.

## Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of pyrazoles and isoxazoles from **4-nynone**.



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